7-Hydroxy-3-methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(12)5-9(7)11-10(6)13/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCZSWCMYDJYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289289 | |
| Record name | 7-Hydroxy-3-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913613-85-1 | |
| Record name | 7-Hydroxy-3-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913613-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-3-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Historical Context of Quinolone Synthesis Approaches
The foundational methods for constructing the quinoline (B57606) ring system were established in the late 1800s. These classical syntheses, often named after their discoverers, typically involve the condensation and cyclization of anilines with various carbonyl compounds. iipseries.orgjptcp.com While not all directly produce 2-quinolones, they form the bedrock of quinoline chemistry.
Key historical syntheses include:
Skraup Synthesis (1880): This method involves the reaction of an aromatic amine (aniline) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline. iipseries.org
Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines. wikipedia.orgacs.orgsynarchive.com
Combes Synthesis (1888): This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine intermediate, which is formed from the condensation of an aniline with a β-diketone. iipseries.org
Conrad-Limpach Synthesis (1887): This synthesis involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org Depending on the reaction conditions, it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines. quimicaorganica.org At lower temperatures under kinetic control, the reaction typically yields the 4-quinolone, while higher temperatures favor the thermodynamic 2-quinolone product. quimicaorganica.org
Knorr Quinoline Synthesis (1886): This method specifically produces 2-hydroxyquinolines from the conversion of β-ketoanilides using a strong acid, typically concentrated sulfuric acid, which facilitates cyclization through dehydration. drugfuture.comwikipedia.orgsynarchive.com
These seminal reactions provided the fundamental strategies for accessing the quinoline core, which have been adapted and refined over the subsequent century. iipseries.org
Classical Synthetic Routes to 7-Hydroxy-3-methylquinolin-2(1H)-one
The synthesis of the specifically substituted this compound via classical methods is an adaptation of the foundational Knorr and Conrad-Limpach syntheses. The key is the selection of appropriately substituted starting materials to yield the desired 7-hydroxy and 3-methyl pattern.
A common approach is a variation of the Knorr synthesis, which involves two main steps:
Formation of a β-ketoanilide: The synthesis begins with the reaction of an aniline derivative with a β-ketoester. To obtain the 7-hydroxy substitution, 3-aminophenol is used as the aniline component. For the 3-methyl group, methyl acetoacetate serves as the β-ketoester. These react to form the intermediate N-(3-hydroxyphenyl)-3-oxobutanamide.
Acid-Catalyzed Cyclization: The resulting β-ketoanilide is then treated with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to induce an intramolecular electrophilic aromatic substitution, closing the ring to form the final 2-hydroxyquinoline product. wikipedia.org
Another relevant classical approach involves the reaction of 3-hydroxyaniline with diketene, followed by cyclization. This method provides a direct route to the quinolinone structure. Similarly, 7-hydroxyquinolin-2(1H)-one can be prepared from 3-hydroxy aniline through oxidation of an intermediate tetrahydro-quinolinone, demonstrating a foundational route to the 7-hydroxy-2-oxo core. researchgate.netasianpubs.org
Modern and Green Chemistry Approaches
In recent years, synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. For the synthesis of this compound and its analogs, this has led to the adoption of microwave-assisted synthesis, novel catalytic systems, and one-pot procedures that improve yields, reduce reaction times, and minimize waste. nih.gov
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. The use of microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net
In the synthesis of quinolinone derivatives, microwaves have been successfully employed to drive condensation and cyclization reactions. For instance, the synthesis of various 1-{4ʹ-[(Substituted benzylidene)-amino]-biphenyl-4-yl}-7-hydroxy-4-methyl-1H-quinolin-2-one derivatives was achieved by reacting the parent amino-biphenyl quinolinone with substituted aromatic aldehydes under microwave irradiation. researchgate.net Similarly, a protocol for synthesizing 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione was demonstrated using microwave heating and a proline catalyst, achieving a 98% yield through a sequence of in-situ reactions. wjbphs.com These methods highlight the potential for rapid and high-yield synthesis of the this compound core structure.
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 1-(4ʹ-amino-biphenyl-4-yl)-7-hydroxy-4-methyl-1H-quinolin-2-one + Aromatic Aldehydes | Microwave Irradiation, Glacial Acetic Acid | Schiff Base Derivatives of 7-hydroxy-4-methyl-quinolin-2-one | 75-78% | researchgate.net |
| Cyclohexane-1,3-dione + Methacrylic Acid | Microwave Irradiation, Proline Catalyst, Ammonium Acetate | 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | 98% | wjbphs.com |
| β-enaminones + Diethyl Malonate | Microwave Irradiation, BiCl₃, Ethanol | 4-hydroxy-2-quinolone analogues | 51-71% | nih.gov |
The use of efficient and environmentally benign catalysts is a cornerstone of green chemistry. Bismuth(III) chloride (BiCl₃) has emerged as an attractive Lewis acid catalyst due to its low toxicity, low cost, and moisture stability. nih.govscirp.org It has been effectively used to catalyze the synthesis of various heterocyclic compounds, including quinolinones. researchgate.net
A green and efficient synthesis of 4-hydroxy-2-quinolone analogues has been developed using BiCl₃ as a catalyst under microwave irradiation. nih.gov The reaction involves the condensation of β-enaminones with diethyl malonate in ethanol. The optimization of reaction conditions found that a 20 mol% loading of BiCl₃ in ethanol provided the best results, yielding the desired products in moderate to good yields (51–71%) within short reaction times (5–13 minutes). nih.gov The use of BiCl₃ avoids corrosive and hazardous acids often used in classical syntheses, aligning with the principles of green chemistry. scirp.orgrsc.org
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| BiCl₃ | 20 | Ethanol | 5 | 71 |
| BiCl₃ | 20 | Methanol | 7 | 65 |
| BiCl₃ | 20 | Water | 10 | 40 |
| BiCl₃ | 20 | Toluene | 15 | Trace |
| BiCl₃ | 10 | Ethanol | 10 | 55 |
| None | 0 | Ethanol | 30 | Trace |
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net This strategy streamlines complex synthetic sequences by avoiding lengthy separation and purification procedures at each step. nih.gov
For quinoline synthesis, one-pot procedures have been developed to combine several transformations into a single, efficient operation. For example, an efficient one-pot, four-step preparation of 7-hydroxyquinoline (B1418103) from 3-N-tosylaminophenol was developed, which circumvents the need to handle the hazardous intermediate acrolein. researchgate.net Chemoenzymatic one-pot processes have also been developed for related heterocyclic structures like tetrahydroisoquinolines, combining biocatalytic oxidation with chemical cyclization in a single flask. mdpi.com Applying a similar multicomponent, one-pot strategy—for instance, by reacting 3-aminophenol, methyl acetoacetate, and a cyclizing agent in a single vessel under optimized conditions—could provide a highly efficient and atom-economical route to this compound.
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of the core this compound structure is crucial for exploring its chemical and biological potential. Substitutions can be introduced at several positions, including the nitrogen atom, the hydroxyl group, and the aromatic ring.
N-Substitution: The nitrogen atom of the quinolinone ring can be readily substituted. For example, 3-Acetyl-4-hydroxy-N-methylquinolin-2-one can be prepared by starting with N-methylaniline and diethyl malonate. researchgate.net This indicates that using a substituted aniline in the initial condensation step is a viable strategy for introducing groups at the N-1 position.
O-Alkylation: The 7-hydroxy group is a versatile handle for derivatization. It can undergo O-alkylation reactions to introduce various side chains. For instance, in the synthesis of the drug aripiprazole, the precursor 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated with 1,4-dibromobutane. google.com A similar strategy could be applied to the 7-hydroxy group of the target molecule.
Substitution on the Aromatic Ring: New functional groups can be introduced onto the benzene (B151609) portion of the quinolinone ring. Nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one at the 3-position has been demonstrated, followed by reduction to an amino group, which can then be further modified. researchgate.net
Modification of the 3-Methyl Group: While direct modification is less common, derivatives with different substituents at the 3-position can be synthesized by choosing a different β-ketoester in the initial classical synthesis. For example, using benzoylacetanilide leads to a phenyl group at the 3-position. wikipedia.org
These strategies allow for the systematic modification of the this compound scaffold, enabling the generation of a library of related compounds for further investigation.
Functionalization at Nitrogen (N-substitution)
The nitrogen atom at the 1-position of the quinolin-2(1H)-one ring is a common site for functionalization, typically through alkylation. The reaction of quinolin-2(1H)-one and its derivatives with alkylating agents under basic conditions can lead to a mixture of N-alkylation and O-alkylation products. However, for quinolin-2(1H)-ones with substituents at the C7 position, N-alkylation is generally the major pathway. researchgate.net
For instance, the alkylation of 7-substituted quinolin-2(1H)-ones with reagents such as 2-bromoacetophenone or chloroacetone in the presence of a base like potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) predominantly yields the N1-substituted product. researchgate.net While this reaction can produce O-alkylated isomers, the substitution pattern on the quinolinone core influences the regioselectivity of the reaction. researchgate.net
| Reagent | Base/Solvent | Product Type | Reference |
| 2-Bromoacetophenone | K2CO3 / DMF | N1-Alkylation (Major) | researchgate.net |
| Chloroacetone | K2CO3 / DMF | N1-Alkylation (Major) | researchgate.net |
| Methyl Iodide | NaH / THF or K2CO3 | N-Methylation | researchgate.net |
Functionalization at Carbon Positions (C-substitution)
Modifications at various carbon atoms on the quinolinone ring are crucial for creating diverse analogs. Strategies include halogenation, acylation, and alkylation, which allow for the introduction of a wide range of functional groups.
Halogenation
Halogenation provides a key method for functionalizing the quinolinone scaffold. The introduction of halogen atoms can occur at different positions depending on the reagents and the substrate.
A notable "green" method involves the enzymatic halogenation of hydroxyquinolines. The flavin-dependent halogenase Rdc2 has been shown to selectively chlorinate 7-hydroxyquinoline at the C-8 position, yielding 7-hydroxy-8-chloroquinoline. usu.edu This biocatalytic approach offers high specificity and avoids the use of harsh chemical reagents. usu.edu
Chemical methods for regioselective halogenation have also been developed. An operationally simple and metal-free protocol allows for the C5–H halogenation of various 8-substituted quinoline derivatives using trihaloisocyanuric acid as the halogen source. rsc.org This method demonstrates high functional group tolerance and provides a route to halogenated quinolines that might be otherwise difficult to access. rsc.org Additionally, studies on other quinolinone isomers, such as 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives, have demonstrated that direct bromination and chlorination are effective methods for introducing halogens onto the core structure. researchgate.net
| Method | Reagent | Position of Halogenation | Substrate Example | Reference |
| Enzymatic Chlorination | Rdc2 Halogenase | C-8 | 7-Hydroxyquinoline | usu.edu |
| C-H Halogenation | Trihaloisocyanuric Acid | C-5 | 8-Substituted Quinolines | rsc.org |
| Direct Bromination | Bromine | Ring Carbon | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | researchgate.net |
Acylation
Acylation is another important C-substitution reaction for modifying the quinolinone skeleton. The introduction of an acyl group, often at the C-3 position, creates a key synthetic handle for further derivatization. For example, the direct acetylation of N-substituted 4-hydroxyquinolin-2(1H)-ones has been shown to produce 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives. researchgate.net This reaction illustrates the reactivity of the C-3 position towards electrophilic substitution, a principle that can be applied to the 7-hydroxy isomer.
Alkylation
While alkylation at the nitrogen atom is common, C-alkylation offers an alternative route to new derivatives. Direct alkylation of the quinoline ring system has been reported for related compounds. For instance, 8-hydroxyquinoline (B1678124) can be alkylated at the C-7 position by reacting it with a ketone at high temperatures (200-260°C). google.com This process involves the condensation of the ketone with the quinolinol, leading to the formation of a C-C bond at the position adjacent to the hydroxyl group. google.com
Hybrid Compound Synthesis Strategies
Synthesizing hybrid molecules that incorporate the this compound scaffold with other heterocyclic systems is a prominent strategy for developing novel compounds. These approaches often involve multi-step reactions or one-pot condensations.
One strategy involves the construction of additional fused ring systems. The condensation of 7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolines with malononitrile and various aldehydes results in the formation of new 4H-pyrano[3,2-g]quinoline-3-carbonitriles, effectively annulating a pyran ring onto the quinoline core. sgu.ru
Another versatile approach involves using a reactive intermediate to build diverse heterocyclic moieties, often at the C-3 position. Starting from precursors like 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde, a variety of nucleophilic reagents can be used to synthesize quinolinones bearing different heterocyclic systems. dergipark.org.tr Examples of appended moieties include pyrazole, triazine, and diazepine. dergipark.org.tr
Dimerization represents another strategy for creating complex hybrid structures. The reaction of 4-hydroxyquinol-2-ones with a formylating agent mixture (DMF/Et3N) can lead to the unexpected formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov This reaction proceeds through a 4-formyl-2-quinolone intermediate and results in two quinolone units linked by a methylene bridge. nih.gov
| Strategy | Reactants | Resulting Hybrid Structure | Reference |
| Ring Annulation | 7-Hydroxy-dihydroquinolines, malononitrile, aldehydes | 4H-Pyrano[3,2-g]quinoline | sgu.ru |
| Heterocycle Synthesis | Pyrano[3,2-c]quinoline-3-carboxaldehyde, hydrazines | Pyrazolyl-quinolinone | dergipark.org.tr |
| Dimerization | 4-Hydroxyquinol-2-ones, DMF/Et3N | 3,3′-Methylenebis(quinolin-2-one) | nih.gov |
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions of the Quinolone Nucleus
The benzene (B151609) ring of the quinolinone nucleus is activated towards electrophilic attack by the electron-donating hydroxyl group at the C-7 position. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group, namely the C-6 and C-8 positions.
A notable example of electrophilic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group onto electron-rich aromatic rings. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net The electrophilic chloriminium salt formed then attacks the activated aromatic ring. wikipedia.orgresearchgate.net For 7-Hydroxy-3-methylquinolin-2(1H)-one, the formylation is expected to occur at the C-8 position due to the directing effect of the C-7 hydroxyl group. The reaction of N-arylacetamides with the Vilsmeier reagent can lead to the formation of 2-chloro-3-formylquinolines. niscpr.res.in
Other common electrophilic aromatic substitution reactions such as nitration and halogenation are also anticipated to occur at the activated positions of the quinolinone ring.
Nucleophilic Substitution Reactions
The hydroxyl group at the C-7 position of this compound can act as a nucleophile, participating in various substitution reactions. The most prominent of these is the Williamson ether synthesis , which allows for the O-alkylation of the phenolic hydroxyl group. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then displaces a halide or other suitable leaving group from an alkylating agent. wikipedia.org
The general mechanism for the Williamson ether synthesis is as follows:
Deprotonation of the alcohol to form an alkoxide ion.
Nucleophilic attack of the alkoxide on the alkyl halide in an SN2 reaction. wikipedia.org
This method is widely used for the synthesis of a variety of ethers from alcohols or phenols. wikipedia.orgyoutube.commasterorganicchemistry.comfrancis-press.comscience.gov The reaction conditions, including the choice of base, solvent, and temperature, can be tailored to accommodate a wide range of alkylating agents. francis-press.com
Cycloaddition Reactions and Heterocycle Annulation
The quinolinone scaffold of this compound can participate in cycloaddition reactions, leading to the formation of more complex polycyclic systems. The α,β-unsaturated system within the pyridinone ring can act as a dienophile in Diels-Alder reactions . organicreactions.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. organicreactions.org Maleic anhydride (B1165640) is a commonly used dienophile in such reactions. organicreactions.orgupenn.eduens-lyon.frpsu.edu
Furthermore, the reactive positions on the quinolinone ring allow for heterocycle annulation , where an additional heterocyclic ring is fused onto the existing scaffold. For instance, reaction with appropriate precursors can lead to the formation of furo- or pyrano-fused quinolones.
A significant example is the 1,3-dipolar cycloaddition , a reaction between a 1,3-dipole and a dipolarophile to yield a five-membered ring. wikipedia.orgorganic-chemistry.orgbuchler-gmbh.comyoutube.com This reaction is a powerful tool for the synthesis of various heterocyclic compounds. wikipedia.orgorganic-chemistry.org
Condensation Reactions
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active hydrogen compound in the presence of a weak base. organic-chemistry.org The active methyl group in this compound can potentially react with aldehydes or ketones under these conditions.
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. nih.govwikipedia.orgresearchgate.netmdpi.comtaylorandfrancis.com The mechanism involves an initial transesterification followed by a ring-closing reaction. wikipedia.org While this reaction is typically used to synthesize coumarins, the principles can be applied to the synthesis of quinolinones from appropriately substituted anilines. For instance, the reaction of an m-aminophenol with an appropriate β-ketoester can lead to the formation of a 7-hydroxyquinolin-2-one derivative. mdpi.com
The following table summarizes some key condensation reactions applicable to the synthesis and modification of this compound and related structures.
| Reaction Name | Reactants | Product Type |
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | α,β-unsaturated product |
| Pechmann Condensation | Phenol + β-ketoester | Coumarin derivative |
Oxidation and Reduction Pathways
The this compound molecule possesses sites susceptible to both oxidation and reduction.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone. Fremy's salt (potassium nitrosodisulfonate) is a specific oxidizing agent used for the conversion of phenols to quinones. researchgate.netnih.govwikipedia.orgnih.govmdpi.com The oxidation of 7-hydroxy-2- and -3-phenylbenzo(b)thiophenes with Fremy's salt has been studied, indicating its applicability to similar heterocyclic phenols. nih.gov
Reduction: The α,β-unsaturated double bond in the pyridinone ring can be reduced. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent used for the reduction of aldehydes and ketones to alcohols. wikipedia.orgharvard.edumasterorganicchemistry.comresearchgate.netorganic-chemistry.org While it is generally less reactive towards C=C double bonds unless activated by adjacent carbonyl groups, it can be effective in certain cases. Catalytic hydrogenation is another powerful method for the reduction of the quinoline (B57606) ring system to the corresponding tetrahydroquinoline. nih.gov
Ring Opening and Recyclization Reactions
Under certain conditions, the heterocyclic rings of this compound can undergo ring-opening reactions. The lactam (amide) bond in the pyridinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the heterocyclic ring.
Furthermore, the quinoline ring system itself can be opened under specific and often harsh conditions. For instance, the ring-opening of quinoline, isoquinoline, and pyridine (B92270) has been achieved at room temperature using a low-valent titanium complex. acs.org While these conditions are not typical for general synthetic transformations, they highlight the potential for ring cleavage. Following ring-opening, subsequent intramolecular reactions can lead to recyclization, forming new heterocyclic or carbocyclic structures. Such transformations are often key steps in the synthesis of complex natural products and other novel molecular architectures.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 7-Hydroxy-3-methylquinolin-2(1H)-one, one would expect to observe distinct signals for the methyl group protons, the vinylic proton at the C4 position, and the aromatic protons on the benzene (B151609) ring. The N-H proton of the quinolinone ring and the O-H proton of the hydroxyl group would also produce signals, which are typically broad and their chemical shifts can be dependent on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show resonances for the methyl carbon, the sp² hybridized carbons of the quinolinone and benzene rings, and a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift.
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common, can provide valuable information about the electronic environment of the nitrogen atom within the quinolinone ring. The chemical shift of the nitrogen would be indicative of its hybridization and involvement in the conjugated system.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide in the quinolinone ring, C-H stretches for the aromatic and methyl groups, a strong absorption for the C=O (carbonyl) group of the amide, and C=C stretching vibrations for the aromatic and quinolinone rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The quinolinone ring system in this compound is a chromophore that would absorb UV or visible light, leading to the promotion of electrons to higher energy orbitals. The resulting spectrum, showing absorbance maxima (λmax), would be characteristic of the π-conjugated system of the molecule.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule breaks apart in a predictable manner upon ionization.
Without specific experimental or theoretical data from the searched literature, the tables for the spectroscopic data cannot be generated.
X-ray Diffraction Studies for Solid-State Molecular Architecture
To provide insight into the potential crystal structure, data for a closely related compound, 7-hydroxy-4-methylquinolin-2(1H)-one, is often considered. It is crucial to note that while structurally similar, the seemingly minor difference of the methyl group's position—from the 3rd to the 4th carbon atom on the quinolinone ring—can lead to significant variations in the crystal packing and intermolecular interactions.
Crystal System and Space Group Determination
For the related compound, 7-hydroxy-4-methylquinolin-2(1H)-one , X-ray diffractometry studies have revealed that it crystallizes in an orthorhombic crystal system. niscpr.res.in The orthorhombic system is characterized by three unequal axes that are all perpendicular to each other.
Unfortunately, the specific space group for 7-hydroxy-4-methylquinolin-2(1H)-one, as well as any crystallographic data for this compound, remains undetermined from the available search results. The space group provides a more detailed description of the symmetry elements present within the crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For quinolinone derivatives, hydrogen bonding and π-π stacking are typically the most significant intermolecular interactions.
Tautomerism and Conformational Dynamics
Keto-Enol Tautomerism in Quinolone Systems
Quinolone systems, including 7-Hydroxy-3-methylquinolin-2(1H)-one, exhibit keto-enol tautomerism, an equilibrium between two constitutional isomers. researchgate.netlibretexts.org Tautomers are distinct isomers that readily interconvert, differing in the location of a proton and the position of a double bond. libretexts.org In this specific case, the equilibrium exists between the keto form (an amide, specifically a lactam) and the enol form (a hydroxy-quinoline, a lactim).
Keto Tautomer: this compound
Enol Tautomer: 7-Hydroxy-3-methyl-2-quinolol
Generally, the keto form of simple carbonyl compounds is more stable and thus predominates at equilibrium. libretexts.orglibretexts.org This preference is largely attributed to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). libretexts.org However, in heterocyclic systems like quinolones, factors such as aromaticity and intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com For many 7-hydroxyquinoline (B1418103) (7HQ) derivatives, the enol tautomer is found to be substantially more stable in the ground state. nih.govbeilstein-journals.org
Figure 1: General representation of the keto-enol tautomerism in the quinolin-2(1H)-one core structure. researchgate.netGround-State Proton Transfer Mechanisms
In the ground electronic state (S₀), direct intramolecular proton transfer from the 7-hydroxyl group to the quinoline (B57606) nitrogen is generally an unfavorable process. This is because the proton donor (–OH at position 7) and the primary acceptor site (the nitrogen atom at position 1) are spatially separated, preventing the formation of a direct intramolecular hydrogen bond. nih.gov
Consequently, ground-state tautomerization from the enol to the keto form typically relies on an intermolecular mechanism. nih.gov This process is often mediated by solvent molecules, particularly protic solvents like water or alcohols. The solvent molecules form a hydrogen-bonded "bridge" or "wire," facilitating the proton shuttle from the donor to the acceptor site. nih.govnih.gov Therefore, the observation of the keto tautomer in the ground state is often indicative of a solvent-assisted proton transfer mechanism. nih.gov In some 7-hydroxyquinoline derivatives, a dynamic equilibrium between multiple tautomeric forms can exist in solution. beilstein-journals.org
Excited-State Intramolecular Proton Transfer (ESIPT) Processes
A defining characteristic of many 7-hydroxyquinoline derivatives is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). nih.govbeilstein-journals.org This photophysical process is triggered upon absorption of light, promoting the molecule from its ground electronic state (S₀) to an excited state (S₁).
The ESIPT mechanism can be summarized in the following steps:
Photoexcitation: The molecule, typically in its stable enol form (E), absorbs a photon and is promoted to the first excited singlet state (E*). researchgate.net
Ultrafast Proton Transfer: In the excited state, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen increase significantly. This facilitates an ultrafast, often barrierless, intramolecular proton transfer from the hydroxyl group to the nitrogen atom, forming the excited keto tautomer (K*). nih.govresearchgate.net This transfer can be exceptionally rapid, occurring on a femtosecond to nanosecond timescale. nih.govrsc.org
Fluorescence and Relaxation: The excited keto tautomer (K*) is electronically unstable and relaxes to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift, meaning it occurs at a significantly longer wavelength than the initial absorption, a hallmark of the ESIPT process. capes.gov.brrsc.org
Back Proton Transfer: Once in the ground state, the keto form (K) is typically less stable than the enol form (E). It rapidly undergoes a back-proton transfer to regenerate the original, more stable enol tautomer, completing the photocycle. researchgate.net
Solvent Effects on Tautomeric Equilibria
The position of the tautomeric equilibrium between the keto and enol forms is highly sensitive to the surrounding solvent environment. nih.govnih.gov The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over the other. nih.govresearchgate.net
Non-Polar Solvents: In non-polar, aprotic solvents such as cyclohexane (B81311) or toluene, the less polar enol tautomer is generally the dominant species. masterorganicchemistry.comnih.gov
Polar Aprotic Solvents: Increasing the solvent polarity by using polar aprotic solvents like acetonitrile (B52724) or DMSO tends to shift the equilibrium toward the more polar keto tautomer. nih.govnih.govresearchgate.net
Protic Solvents: Protic solvents, such as water and alcohols, can actively participate in the proton transfer process. They can stabilize both tautomers through hydrogen bonding and, as mentioned previously, can mediate intermolecular proton transfer to favor the formation of the keto tautomer. nih.gov Experimental studies on 7-hydroxyquinoline have shown that the keto tautomer is observed in the presence of water. nih.gov
The table below summarizes the general influence of solvent type on the tautomeric equilibrium in quinolone and related systems.
| Solvent Type | Predominant Tautomer | Primary Reason | Source(s) |
| Non-Polar (e.g., Cyclohexane, CCl₄) | Enol | The enol form is less polar and may be stabilized by intramolecular hydrogen bonds. | masterorganicchemistry.comnih.gov |
| Polar Aprotic (e.g., Acetonitrile, DMSO) | Keto | The more polar keto tautomer is stabilized by the polar solvent environment. | nih.govnih.govresearchgate.net |
| Protic (e.g., Water, Methanol) | Keto | The solvent facilitates intermolecular proton transfer and stabilizes the keto form via hydrogen bonding. | nih.gov |
Isomerization Dynamics and Conformational Landscapes
Beyond tautomerism, the conformational dynamics of 7-hydroxyquinoline derivatives, especially upon photoexcitation, include processes like E/Z isomerization. beilstein-journals.org This is particularly relevant for derivatives where a rotatable bond exists, such as in related Schiff bases with a C=N bond. nih.gov
Upon absorption of light, the molecule can be funneled into different pathways on the excited-state potential energy surface (PES). One pathway leads to ESIPT, while another can lead to twisting or isomerization around a key bond. nih.gov This isomerization represents a competing deactivation channel that can reduce the efficiency of the desired proton transfer process. beilstein-journals.org The PES of the excited state often features distinct minima corresponding to the proton-transferred keto form and a geometrically different isomer (e.g., a cis-isomer). nih.gov The molecule can dissipate its excess energy by moving towards a conical intersection (a point where the S₁ and S₀ surfaces touch), allowing for a non-radiative return to the ground state, potentially repopulating the original isomer or a new one. nih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and Ab Initio methods are cornerstones of modern computational chemistry, enabling the precise calculation of a molecule's electronic structure and properties. nih.gov These calculations provide a foundational understanding of the molecule's behavior. For quinolinone derivatives, DFT calculations are commonly performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to compute a wide array of molecular parameters. nih.gov
The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable three-dimensional structure (the lowest energy conformation). While the specific optimized bond lengths and angles for 7-Hydroxy-3-methylquinolin-2(1H)-one are not detailed in the available literature, studies on similar quinolinone structures routinely perform this optimization. nih.gov This process is crucial as the accuracy of all subsequently calculated properties depends on starting from this stable geometric configuration. The stability of different isomers or tautomers, such as the keto-enol forms in quinolinones, can also be compared by analyzing their optimized energies. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. sigmaaldrich.com
A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates higher reactivity and lower kinetic stability. nih.govsigmaaldrich.com For instance, in a study of novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, the calculated HOMO-LUMO energy gaps varied, indicating differing levels of reactivity among the synthesized compounds. nih.gov
Below is an illustrative table of FMO data for related quinolinone derivatives, demonstrating the typical values obtained from DFT calculations.
| Compound (Related Derivative) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Compound 3 Derivative | -6.195 | -3.412 | 2.783 |
| Compound 9 Derivative | -6.852 | -2.857 | 3.995 |
This data is for related 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives as reported in scientific literature and serves as an illustrative example. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and represent nucleophilic centers (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.netresearchgate.net
Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and represent electrophilic centers. researchgate.netresearchgate.net
Green Regions : Represent neutral or zero potential areas. researchgate.net
For quinolinone structures, MEP analysis typically reveals negative potential around the carbonyl oxygen and hydroxyl oxygen atoms, identifying them as primary sites for electrophilic interaction. researchgate.net Positive potentials are often located on the hydrogen atoms, particularly the hydroxyl and amine protons, marking them as sites for nucleophilic interaction. researchgate.net
Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier orbitals (HOMO and LUMO). researchgate.net They provide a quantitative measure of a molecule's stability and reactivity. mdpi.com Key descriptors include:
Electronegativity (χ) : Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) : Related to the escaping tendency of an electron from a system. sigmaaldrich.com It is the negative of electronegativity.
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A molecule with a large energy gap is considered "hard," implying high stability and low reactivity. nih.gov
Chemical Softness (S) : The reciprocal of hardness. A "soft" molecule has a small energy gap and is more reactive. nih.gov
Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge from the environment.
These parameters are calculated using the following equations, where I (Ionization Potential) ≈ -EHOMO and A (Electron Affinity) ≈ -ELUMO.
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Chemical Potential (μ) = -χ
Electrophilicity Index (ω) = μ² / (2η)
The following table presents illustrative data for these descriptors as calculated for related quinolinone compounds.
| Parameter | Compound 3 Derivative | Compound 9 Derivative |
|---|---|---|
| Hardness (η) (eV) | 1.392 | 1.998 |
| Softness (S) (eV⁻¹) | 0.719 | 0.501 |
| Electronegativity (χ) (eV) | 4.804 | 4.855 |
| Chemical Potential (μ) (eV) | -4.804 | -4.855 |
| Electrophilicity (ω) (eV) | 8.283 | 5.898 |
This data is for related 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives as reported in scientific literature and serves as an illustrative example. nih.gov A higher hardness value for Compound 9 suggests it is more stable and less reactive than Compound 3. nih.gov
Computational methods can predict the Nonlinear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. These properties arise from the interaction of the molecule with intense electromagnetic fields. The first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. Theoretical investigations on various quinolinone derivatives suggest that these heterocyclic systems possess features that make them potentially suitable for future NLO applications. nih.govresearchgate.net The presence of donor and acceptor groups and an extended π-conjugated system, characteristic of many quinolinones, can lead to significant NLO responses.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the behavior of molecules in their electronic excited states. nih.gov This allows for the prediction of photophysical properties such as UV-Vis absorption spectra and fluorescence. For molecules with intramolecular hydrogen bonds, like this compound, TD-DFT can model processes like Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Such simulations can predict the emission wavelengths of both the normal and tautomeric forms of the molecule, providing insight into its fluorescent behavior. nih.gov For example, studies on similar hydroxy-containing aromatic systems have used TD-DFT to successfully predict dual fluorescence and explain the influence of the solvent environment on the emission spectra. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Adsorption on Surfaces)
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This technique is invaluable for understanding intermolecular interactions, such as the adsorption of molecules onto surfaces or the stability of a ligand within a protein's binding pocket.
MD simulations have been employed to study the adsorption of quinoline (B57606) derivatives on metal surfaces, a process relevant to corrosion inhibition. researchgate.netdntb.gov.ua These studies show that quinoline compounds, which possess a high electron density, can effectively adsorb onto a metal surface, forming a protective film. researchgate.net Simulations on an iron (Fe) surface, for example, reveal that the inhibitor molecules can displace water molecules and bind strongly to the surface, a process driven by both physisorption and chemisorption. researchgate.net The orientation and interaction energy of the adsorbed molecules can be calculated to predict the stability and coverage of the protective layer. researchgate.net For instance, the adsorption energy of certain inhibitor films on an Fe(110) surface has been calculated to be as strong as -1583.7 kcal·mol⁻¹. researchgate.net
Beyond surface science, MD simulations are crucial for refining and validating the results of molecular docking. After a ligand is "docked" into a protein's active site, an MD simulation can assess the stability of the resulting complex over time in a simulated physiological environment. nih.gov Key parameters are monitored, including:
Root Mean Square Deviation (RMSD): This metric tracks the average displacement of atoms for a selected group (e.g., the ligand or the protein backbone) over the course of the simulation. A stable, low-fluctuation RMSD profile for the ligand suggests it remains securely bound in the active site. nih.gov In one study on a quinazoline-EGFR complex, the system reached equilibrium after 20 nanoseconds and remained stable, indicating a favorable binding mode. nih.gov
MD simulations have also been used to investigate the encapsulation of quinoline-based molecules within polymer nanoparticles and to study their interactions with water molecules to understand properties like hydrolysis. nih.govarabjchem.org These simulations provide critical insights into how these compounds behave in different environments, guiding the development of new materials and drug delivery systems. nih.gov
Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzyme Active Sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. jst.go.jp It is a cornerstone of rational drug design, helping to identify and optimize potential drug candidates by modeling their interaction with specific biological targets, such as enzyme active sites. nih.gov The quinolinone scaffold is featured in numerous compounds that have been investigated via molecular docking for various therapeutic applications.
Docking Against Viral Protein Targets
The quinoline scaffold has been explored for its potential antiviral activity, with docking studies providing a mechanistic rationale. In the context of the COVID-19 pandemic, various quinoline derivatives were computationally screened against the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. proquest.comnih.gov These studies identified key binding interactions within the enzyme's active site. For example, phenylamino-phenoxy-quinoline derivatives were shown to bind in the hydrophobic cavity of Mpro, forming hydrogen bonds and pi-pi stacking interactions with crucial catalytic residues like HIS41 and GLU166. proquest.comnih.gov The predicted binding affinities from these docking studies help prioritize compounds for synthesis and biological testing. proquest.comnih.gov Similarly, quinoline derivatives have been docked against other viral targets, including HIV reverse transcriptase and influenza virus proteins, with some compounds showing high theoretical binding affinities. nih.govnih.gov
| Compound Type | Viral Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Phenylamino-phenoxy-quinoline derivatives | SARS-CoV-2 Main Protease (Mpro) | HIS41, GLU166, GLN192 | -7.06 to -10.61 | proquest.comnih.gov |
| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase (PDB: 4I2P) | Not specified | Up to -10.675 | nih.gov |
| 4-[(Quinolin-4-yl)amino]benzamide derivatives | Influenza Virus (H1N1) Ribonucleoprotein | Not specified | Scores < -5.000 | nih.gov |
Docking Against Anticancer Targets
The quinolinone core is a "privileged scaffold" in anticancer drug design, and molecular docking has been instrumental in exploring its potential. A primary target for quinolone-type compounds is the family of DNA topoisomerases, enzymes that regulate DNA topology and are highly active in cancer cells. jst.go.jpnih.gov
Topoisomerase I (Top I): Docking studies of novel quinolone derivatives into the active site of the Top I-DNA complex (e.g., PDB ID: 1T8I) have revealed how these molecules can mimic the binding of known inhibitors. jst.go.jpjst.go.jp The simulations show that the quinolone ring can position itself within the binding pocket, forming hydrogen bonds and π-cation interactions that stabilize the complex and inhibit enzyme function. jst.go.jpjst.go.jp
Topoisomerase II (Top II): Derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one have been docked against the topoisomerase IIβ protein (PDB ID: 4G0U) to correlate their predicted binding modes with their observed anticancer efficacy. nih.gov
| Compound Type | Cancer Target | PDB ID | Key Finding | Reference |
|---|---|---|---|---|
| N-substituted piperazinylquinolones | Topoisomerase I | 1T8I | Compound bound via three hydrogen bonds and two π-cation interactions. | jst.go.jp |
| Novel quinolone derivatives | Topoisomerase I | 1K4T | Molecule was well embedded in the active pocket, suggesting potential inhibition. | jst.go.jp |
| 4-hydroxy-1-methylquinolin-2(1H)-one derivatives | Topoisomerase IIβ | 4G0U | Docking was used to investigate binding interactions and correlate with anticancer efficacy. | nih.gov |
| 3,4-dihydroquinolin-2(1H)-one analogues | VEGFR2 Kinase | Not specified | Strong docking scores correlated with low IC50 values (e.g., 4.20 μM) in glioblastoma cells. | mdpi.com |
Beyond topoisomerases, docking has been used to evaluate quinolinone analogs against other cancer-related kinases. For instance, novel 3,4-dihydroquinolin-2(1H)-one derivatives were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in tumor angiogenesis. mdpi.com Docking studies confirmed strong interactions between the compounds and the VEGFR2 kinase domain, and the calculated binding affinities showed a strong correlation with the experimentally measured IC50 values against glioblastoma cell lines. mdpi.com
Advanced Research in Biological Activities Mechanistic Focus
Anticancer Activity Mechanisms
Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting multifaceted mechanisms of action against various cancer cell lines. qub.ac.uk Their effectiveness stems from their ability to induce programmed cell death, halt the cell division cycle, and modulate key molecular targets essential for tumor growth and proliferation.
A fundamental aspect of the anticancer potential of 7-hydroxyquinolin-2(1H)-one derivatives lies in their cytotoxic effects on cancer cells, primarily through the induction of apoptosis, or programmed cell death. Research has shown that these compounds trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov
One study focusing on new 7-hydroxy quinolinone derivatives found that the most biologically active compound spurred an increase in the levels of active caspase-3, which points to the induction of apoptosis through the mitochondrial pathway. nih.gov The activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7 is a critical step. nih.govrsc.org Once activated, these enzymes cleave essential cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), a process considered a hallmark of apoptosis. nih.govrsc.org Furthermore, some quinolone derivatives have been observed to cause DNA damage, contributing to their cytotoxic effects. qub.ac.uk The antiproliferative activity of various quinolinone derivatives has been demonstrated against multiple cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and colon (HCT-116) cancers. nih.govresearchgate.netnih.gov
Table 1: In Vitro Cytotoxicity of Selected Quinolone Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent Cytotoxicity | nih.gov |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Potent Cytotoxicity | nih.gov |
| 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one (III-b4) | MDA-MB (Breast) | 0.0515 | researchgate.net |
| Fluoroquinolone analog (VIb) | MDA-MB-468 (Breast) | 0.41 | nih.gov |
| Fluoroquinolone analog (VIb) | MCF-7 (Breast) | 0.42 | nih.gov |
| Quinazolinone-chalcone hybrid (20) | A431 (Epidermoid Carcinoma) | 1-2 | rsc.org |
The anticancer activity of 7-hydroxy-3-methylquinolin-2(1H)-one and its analogs is also attributed to their ability to interact with and inhibit specific enzymes and proteins that are crucial for cancer cell survival and growth.
Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant tyrosine kinase activity is a common feature of many cancers. In silico studies have identified 1-aminoquinoline-2(1H)-one derivatives as potential inhibitors of Abelson tyrosine kinase (ABL1). scribd.comdergipark.org.tr Other research has demonstrated that quinolinone derivatives can inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netnih.gov Some derivatives exhibit broad-spectrum activity, inhibiting multiple tyrosine kinases such as HER2 and VEGFR2. nih.gov
Topoisomerase: Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Cancer cells, with their high proliferation rates, are particularly dependent on these enzymes. Many quinoline-based compounds function as potent topoisomerase "poisons." researchgate.netnih.gov They inhibit both topoisomerase I and II by stabilizing the enzyme-DNA cleavage complex. nih.govresearchgate.netnih.govnih.gov This action prevents the re-ligation of the DNA strand, leading to the accumulation of double-strand DNA breaks and ultimately triggering cell death. nih.govnih.gov
Tubulin Polymerization: Microtubules, which are polymers of tubulin, form the mitotic spindle required for cell division. Compounds that interfere with tubulin dynamics are effective anticancer agents. Several quinoline (B57606) derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govrsc.orgresearchgate.net This disruption of microtubule assembly leads to cell cycle arrest at the G2/M phase and induces apoptosis. nih.gov
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a key step in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. rsc.orgresearchgate.net Rapidly proliferating cells, such as cancer cells, are heavily reliant on this pathway. rsc.org Quinoline derivatives have been identified as potent inhibitors of human DHODH, with some compounds showing inhibitory activity in the nanomolar range. rsc.orgnih.gov By blocking this enzyme, these compounds deplete the pyrimidine (B1678525) pool, thereby restricting the growth of cancer cells. rsc.orgresearchgate.net
Antimicrobial Activities (Bactericidal and Fungicidal Mechanisms)
The quinolone core is famously associated with a major class of broad-spectrum antibacterial agents. nih.govnih.gov Their primary mechanism of action is bactericidal, meaning they actively kill bacteria. wikipedia.orgyoutube.com This is achieved by interfering with bacterial DNA synthesis through the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.govyoutube.com
DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional strain that occurs during DNA replication and transcription. youtube.com Topoisomerase IV is crucial for separating interlinked daughter DNA chromosomes after replication. youtube.com By binding to and inhibiting these enzymes, quinolones block DNA replication and repair, leading to irreparable DNA damage and rapid bacterial cell death. wikipedia.orgyoutube.com In addition to their well-established antibacterial properties, various quinoline and quinolone derivatives have also demonstrated notable antifungal activity against a range of fungal pathogens. nih.govresearchgate.net
Antioxidant Mechanisms and Free Radical Scavenging Properties
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Quinoline derivatives have been investigated for their antioxidant properties. researchgate.net Certain synthetic quinoline-chalcone hybrids have demonstrated moderate antioxidant activity. The mechanism is believed to involve the scavenging of free radicals, thereby mitigating oxidative damage. The specific free radical scavenging pathways and the full antioxidant potential of this compound are areas requiring further detailed investigation.
Anti-inflammatory Mechanisms (e.g., Lipoxygenase (LOX) Inhibition)
Chronic inflammation is a key factor in the development of many diseases. Quinoline and its derivatives have been reported to possess anti-inflammatory activities. qub.ac.uknih.govresearchgate.net While the precise mechanisms for many derivatives are still under investigation, one of the key enzymes in the inflammatory cascade is lipoxygenase (LOX). This enzyme is involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of LOX is a recognized strategy for controlling inflammation. While the broader class of quinolines has shown anti-inflammatory potential, specific studies detailing the LOX inhibition mechanism by this compound are not yet widely available, representing an area for future research.
Neuroprotective Potential and Underlying Mechanisms
No specific studies investigating the neuroprotective potential or the underlying neuroprotective mechanisms of this compound could be identified in the existing scientific literature. Research on related structures, such as 8-hydroxyquinoline (B1678124) derivatives, has explored cytoprotective and anti-neurodegenerative properties, often linked to their ability to chelate metal ions or modulate pathways related to oxidative stress and protein aggregation. nih.govnih.gov However, these findings are not directly applicable to this compound, and dedicated research is required to ascertain any potential activity in this area.
Antiviral Properties and Inhibition Mechanisms (e.g., HIV-1 Reverse Transcriptase)
There is no available research detailing the antiviral properties of this compound. The quinolone and isoquinolone scaffolds have been explored for antiviral activity against various targets, including influenza viruses and the enzymes of the Human Immunodeficiency Virus (HIV). mdpi.comnih.gov For instance, some 3-hydroxyquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of the RNase H activity associated with HIV-1 reverse transcriptase. nih.gov Despite these explorations within the broader chemical family, specific data on the antiviral efficacy or mechanism of action for this compound remains un-reported.
Anti-parasitic Activities (e.g., Antimalarial, Anti-leishmanial)
Specific investigations into the anti-parasitic activities of this compound against malarial (e.g., Plasmodium species) or leishmanial (e.g., Leishmania species) parasites have not been documented. The quinoline core is historically significant in anti-parasitic drug discovery, forming the basis for well-known antimalarials. nih.govnih.gov Recent research continues to explore novel quinoline and quinolone derivatives for anti-leishmanial effects, with some studies identifying polycyclic quinolones and 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones as having potential. nih.govrsc.org However, the activity of the specific molecule this compound has not been assessed in these or other anti-parasitic studies.
Specialized Applications in Chemical Science and Technology
Fluorescent Probes and Chemosensors
The inherent fluorescence of the quinolinone ring system makes it an excellent platform for the development of chemosensors. Derivatives of this scaffold are frequently engineered to detect specific analytes through mechanisms that modulate their fluorescence output, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).
pH Sensing Applications
The 7-hydroxy-substituted quinolinone structure is particularly well-suited for pH sensing. The fluorescence of these compounds is often sensitive to the pH of the surrounding medium due to the protonation state of the hydroxyl group. The parent compound, 7-Hydroxyquinolin-2(1H)-one, demonstrates this property, where its interaction with piperazine (B1678402) can be monitored via fluorescence, highlighting its potential as a fluorescent probe. biosynth.comcymitquimica.com
The protonation or deprotonation of the 7-hydroxyl group alters the electronic distribution within the molecule, leading to distinct changes in the absorption and emission spectra. This phenomenon allows the compound to act as a ratiometric or "turn-on/turn-off" fluorescent sensor for pH. While the specific pKa and fluorescence response of 7-Hydroxy-3-methylquinolin-2(1H)-one have not been documented, its structural similarity to other 7-hydroxyquinolones suggests it would likely exhibit similar pH-dependent fluorescence, making it a candidate for developing probes to monitor pH in biological and environmental systems.
Metal Ion Detection (e.g., Cu²⁺)
The quinoline (B57606) scaffold, containing both nitrogen and oxygen atoms, provides ideal coordination sites for metal ions. This has led to the development of numerous quinoline-based fluorescent sensors for detecting various metal ions, including Fe³⁺, Fe²⁺, and Cu²⁺. acs.org The binding of a metal ion to the sensor typically causes a change in its fluorescence properties, often through fluorescence quenching or enhancement.
For instance, novel quinoline-based thiazole (B1198619) derivatives have been synthesized that show a selective fluorescence quenching effect in the presence of Cu²⁺ ions. acs.org The mechanism involves the formation of a 1:1 complex between the quinoline derivative and the metal ion. acs.org This interaction can often be reversed with a strong chelating agent like EDTA, demonstrating the reusability of the sensor. acs.org Given that this compound possesses both a nitrogen heteroatom and a hydroxyl oxygen, it has the structural prerequisites to act as a chelating agent for metal ions like Cu²⁺. The binding event would be expected to perturb the molecule's fluorescent properties, offering a potential route for selective metal ion detection.
Table 1: Examples of Quinoline Derivatives as Metal Ion Sensors
| Quinoline Derivative | Target Ion(s) | Sensing Mechanism | Stoichiometry (Sensor:Ion) | Reference |
|---|---|---|---|---|
| Quinoline-based Thiazole Derivative (QPT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | 1:1 | acs.org |
| Quinoline-based Thiazole Derivative (QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | 1:1 | acs.org |
Two-Photon Excitation (2PE) Sensitive Chromophores for Controlled Release
Two-photon excitation (2PE) microscopy utilizes the simultaneous absorption of two low-energy photons to excite a fluorophore, offering advantages like deeper tissue penetration and reduced photodamage. Quinoline derivatives have been successfully engineered as two-photon absorbing chromophores. nih.govscilit.comnih.govacs.org These molecules can be designed as "caging" groups that release a biologically active molecule upon 2PE-induced photolysis. acs.org
Research into quinoline-based photoremovable protecting groups (PPGs) has shown that chemical modifications, such as adding substituents at the C4 position, can enhance the two-photon uncaging cross-section (δu) by nearly an order of magnitude. acs.org Quadrupolar probes derived from 8-dimethylamino-quinoline have been developed that, upon irradiation, can release a model molecule like acetic acid with a high two-photon uncaging cross-section of 2.3 GM. nih.govscilit.com Similarly, 5-phenylisoindolo[2,1-a]quinoline dyes have been shown to have two-photon absorption cross-section values up to 56 GM, comparable to common fluorophores like fluorescein. nih.govacs.org The core structure of this compound provides a foundational chromophore that could potentially be modified to create sophisticated 2PE-sensitive systems for targeted drug delivery and controlled release applications.
Table 2: Two-Photon Absorption Properties of Representative Quinoline-Based Chromophores
| Chromophore | Max. TPA Cross-Section (σ) | Wavelength (nm) | Application | Reference |
|---|---|---|---|---|
| 5-phenylisoindolo[2,1-a]quinoline (derivative 2c) | 56 GM | 973 | Fluorescent Dye | acs.org |
| Quadrupolar 8-DMAQ derivative (probe 1a) | δu = 2.3 GM | 730 | Controlled Release | nih.govscilit.com |
Materials Science Applications
The rigid and planar structure of the quinolinone ring, combined with its robust chemical and photophysical properties, makes it a valuable building block in materials science.
Dyes and Pigments
The extended π-conjugated system of the quinolinone scaffold classifies it as a chromophore, capable of absorbing and emitting light. Historically, quinoline compounds were instrumental as the first photographic film sensitizers, such as the cyanine (B1664457) dyes. pharmaffiliates.com The specific color and properties of a quinoline-based dye can be tuned by adding various functional groups to the ring system, which alters the energy levels of the molecular orbitals. Although this compound is not listed as a commercial dye, its fundamental structure is that of a chromophore, suggesting its potential for use in the development of new colorants and functional dyes.
Polymeric Materials
Quinoline and its derivatives can be incorporated into polymer chains to create materials with enhanced thermal stability, specific optical properties, or pharmacological activity. The Friedlander reaction is a key method for synthesizing quinolines and has been adapted for use in polymer chemistry. nih.govresearchgate.net This can involve either the polymerization of quinoline-containing monomers or the use of polymer-supported catalysts to facilitate quinoline synthesis. nih.govresearchgate.net
The integration of the quinolinone moiety into a polymer backbone can impart desirable characteristics. For example, such polymers could be fluorescent, responsive to stimuli like pH or metal ions, or possess enhanced mechanical properties. While the direct polymerization of this compound has not been reported, its structure contains a reactive hydroxyl group and an N-H bond that could potentially be functionalized to allow for its incorporation as a monomer in the synthesis of novel polymeric materials.
Structure Activity Relationship Sar and Mechanistic Correlates
Influence of Substituent Effects on Chemical Reactivity and Biological Activity Profiles
The quinolin-2(1H)-one scaffold is a versatile template in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents. nih.gov The nature and position of these substituents significantly alter the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.
Research on a variety of quinolinone derivatives has established clear structure-activity relationships. For instance, the substitution pattern on the carbocyclic ring of the quinolinone system is crucial for various biological activities. Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that compounds with substituents at the C-7 position exhibit potent inhibitory activity against matrix metalloproteinases (MMPs). nih.gov Specifically, these derivatives displayed IC₅₀ values ranging from 0.81 to 10 µM against MMP-2/9. nih.gov In contrast, derivatives with substituents at the C-5 position showed a less potent activity range. nih.gov
Furthermore, the electronic properties of the substituents play a critical role. For antiviral activity, an increase in the electron-withdrawing nature of substituents on an anilide ring attached to the quinoline (B57606) core positively influences the biological response. nih.gov This suggests that modulating the electronic density of the aromatic system is a key strategy for enhancing specific activities. Similarly, in the context of immunosuppressive agents, optimizing the three side chains around the quinolinone skeleton led to the discovery of a potent inhibitor of Interleukin-2 (IL-2) release from activated Jurkat T cells, with an IC₅₀ value of 80±10 nM. nih.gov
The following table summarizes the effects of different substitution patterns on the biological activity of quinolinone derivatives, providing insights applicable to the 7-Hydroxy-3-methylquinolin-2(1H)-one structure.
| Scaffold/Derivative | Substituent Position/Type | Biological Activity | Key Findings |
| Quinolinone Derivatives | Optimization of three side chains | Immunosuppression (IL-2 release inhibition) | A derivative (11l) showed potent inhibition with an IC₅₀ of 80±10 nM in Jurkat T cells. nih.gov |
| 8-Hydroxyquinoline Derivatives | Substituents at C-7 | MMP-2/9 Inhibition | Displayed IC₅₀ values in the range of 0.81–10 µM. nih.gov |
| 8-Hydroxyquinoline Derivatives | Substituents at C-5 | MMP-2/9 Inhibition | Less potent activity with IC₅₀ values from 5.7 to 10 µM. nih.gov |
| 8-Hydroxyquinoline-2-carboxanilides | Electron-withdrawing groups on anilide ring | Antiviral (H5N1) | Increased electron-withdrawing properties enhanced antiviral activity. nih.gov |
| 3-Hydroxyquinolin-2(1H)-one Derivatives | Various substitutions | Tyrosinase Inhibition | Four derivatives showed potent inhibition with IC₅₀ values < 6.11 µM. nih.gov |
These findings collectively indicate that the hydroxyl group at the C-7 position and the methyl group at the C-3 position of this compound are critical determinants of its inherent reactivity and biological potential. Modifications at other positions on the quinolinone ring are likely to yield derivatives with modulated and potentially enhanced biological profiles.
Correlation Between Electronic Structure and Biological Response
The biological activity of a molecule is fundamentally governed by its electronic structure. Quantum chemical parameters provide a quantitative framework to understand and predict the relationship between a compound's electronic properties and its biological effects. sciencepublishinggroup.com Techniques such as Density Functional Theory (DFT) are employed to calculate these parameters for quinolinone derivatives, offering insights into their stability and reactivity. ekb.egekb.eg
Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability; a smaller energy gap generally implies higher reactivity. sciencepublishinggroup.com
For quinolinone derivatives, studies have shown that the presence of electron-donating or electron-withdrawing groups significantly influences these frontier molecular orbitals. ekb.eg For example, the presence of a withdrawing group in hydrazonquinolinone derivatives leads to a lower field chemical shift in NMR studies, correlating with changes in the electronic environment. ekb.eg DFT studies on pyrazolyl quinolinone derivatives have utilized calculations of EHOMO and ELUMO to describe charge transfer within the molecules and to compute global reactivity descriptors like chemical hardness (η), global softness (S), and electrophilicity (ω). ekb.eg
The Molecular Electrostatic Potential (MEP) is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electrophilic and nucleophilic sites within a molecule. ekb.eg For quinolinone derivatives, MEP plots help to understand how different substituents guide the interactions with biological receptors. ekb.eg A DFT study on a related dihydroquinolin-2(1H)-one derivative found a quadratic correlation between the electrophilicity index and the Hammett parameter of various substituents, indicating a predictable relationship between electronic effects and global reactivity. researchgate.net
The table below presents key quantum chemical parameters and their implications for the reactivity and biological activity of quinolinone-related structures.
| Quantum Parameter | Definition | Implication for Quinolinones | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the capacity for electron donation. Higher EHOMO suggests greater reactivity as a nucleophile. | ekb.eg |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the capacity for electron acceptance. Lower ELUMO suggests greater reactivity as an electrophile. | ekb.eg |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | sciencepublishinggroup.com |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Correlates with the ability to interact with nucleophilic sites in biological targets. researchgate.net | |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for potential interactions. | ekb.eg |
These theoretical studies underscore the strong correlation between the electronic architecture of the quinolinone ring and its observed biological functions. For this compound, the electron-donating hydroxyl group at C-7 and the weakly donating methyl group at C-3 would be expected to significantly influence its HOMO-LUMO gap and MEP, thereby shaping its interactions with biological macromolecules.
Stereochemical Considerations and Their Mechanistic Implications
While this compound itself is an achiral molecule, the introduction of substituents can create stereocenters, leading to enantiomeric or diastereomeric forms. The stereochemistry of a drug molecule is a critical factor in its pharmacological profile, as biological systems, particularly receptors and enzymes, are chiral. Different stereoisomers of a compound can exhibit significant differences in biological activity, metabolism, and toxicity.
For quinolinone-based structures, stereochemical configurations can have profound mechanistic implications. A theoretical study on 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, a related structure, analyzed the stability of different conformations. researchgate.net The analysis revealed that for the amino group at the C-3 position, the equatorial isomer is more stable than the axial isomer. researchgate.net This conformational preference can directly impact how the molecule fits into a binding pocket. The specific orientation of key functional groups, dictated by the stereochemistry, determines the potential for crucial intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which are the basis of molecular recognition and biological response.
Although specific stereochemical studies on derivatives of this compound are not extensively documented, the principles derived from related heterocyclic systems are applicable. If a chiral center were introduced, for example, by adding a substituted alkyl chain, it would be expected that the resulting enantiomers would display differential biological activity. One enantiomer might bind to a target receptor with high affinity, acting as an agonist or antagonist, while the other might be inactive or even interact with a different target, potentially leading to off-target effects.
Therefore, in the development of new therapeutic agents based on the this compound scaffold, stereochemical considerations are paramount. The synthesis of stereochemically pure compounds and the evaluation of the biological activity of individual stereoisomers are essential steps to fully understand their mechanistic implications and to develop safer and more effective drugs.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods. However, the future of synthesizing 7-Hydroxy-3-methylquinolin-2(1H)-one and its analogues lies in the development of novel and sustainable synthetic methodologies. A primary focus is on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules like quinolinones in a single, efficient step. rsc.org These methods are not only characterized by high atom economy but also provide a pathway to introduce diverse functional groups. rsc.org Future research will likely concentrate on refining existing MCRs, such as the Povarov, Gewald, and Ugi reactions, and discovering new ones to improve yields, reduce waste, and utilize greener solvents and catalysts. rsc.org The goal is to create more environmentally benign and cost-effective synthetic routes that are scalable for potential industrial applications.
Exploration of New Chemical Transformations for Enhanced Functional Diversity
To fully unlock the potential of this compound, future research must explore new chemical transformations to enhance its functional diversity. The versatility of the quinoline ring system allows for a wide range of chemical modifications. rsc.org Efforts will be directed towards developing novel reactions that can selectively introduce various substituents at different positions of the quinolinone core. This will enable the creation of extensive libraries of derivatives, each with unique physicochemical properties. Such libraries are crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity and other functional properties of these compounds. nih.gov
In-depth Mechanistic Elucidation of Emerging Biological Activities
While quinolinone derivatives are known for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the specific mechanisms of action for many, including this compound, are not fully understood. nih.gov Future investigations will need to employ a combination of biochemical, biophysical, and cellular assays to identify and validate the molecular targets of this compound. A deeper understanding of how it interacts with biological systems at a molecular level is critical for its development as a potential therapeutic agent.
Design and Synthesis of Multi-Targeting Agents with Enhanced Selectivity
The concept of "one molecule, multiple targets" is a growing trend in drug discovery. The quinolinone scaffold is an ideal platform for designing multi-targeting agents. nih.gov Future research will focus on the rational design and synthesis of this compound derivatives that can selectively interact with multiple biological targets implicated in a particular disease. This approach could lead to the development of more effective therapeutics with potentially lower risks of drug resistance. A key challenge will be to engineer these molecules with high selectivity for their intended targets to minimize off-target effects.
Advancement in Computational Modeling for Predictive Research and Material Design
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. mdpi.com For this compound, future research will increasingly rely on advanced computational modeling techniques. These will include quantum chemistry analyses, molecular docking, and molecular dynamics simulations to predict the binding affinity and interaction of its derivatives with various biological targets. mdpi.com These predictive models will help to prioritize the synthesis of the most promising compounds, thereby saving time and resources. In the realm of materials science, computational tools can be used to predict the electronic and photophysical properties of new quinolinone-based materials.
Expanding Applications in Advanced Materials Science and Sensing Technologies
The unique photophysical properties of quinolinone derivatives make them attractive candidates for applications in materials science. Future research will explore the potential of this compound as a building block for novel organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. The development of quinolinone-based materials with tailored optical and electronic properties could lead to advancements in display technologies, bioimaging, and environmental monitoring.
Addressing Green Chemistry Principles and Environmental Impact in Quinolone Research
As with all chemical research, the principles of green chemistry must be at the forefront of future work on this compound. nih.gov This includes the development of synthetic methods that minimize the use and generation of hazardous substances, employ renewable feedstocks, and are energy-efficient. Furthermore, a thorough assessment of the environmental fate and potential toxicity of novel quinolinone derivatives will be crucial to ensure their sustainable application. The goal is to design and produce these valuable compounds in a manner that is both economically viable and environmentally responsible.
Q & A
Q. What are the common synthetic routes for 7-hydroxy-3-methylquinolin-2(1H)-one, and how can reaction conditions be optimized?
Answer: The synthesis of quinolinone derivatives typically involves condensation reactions under acidic or basic conditions. For example, similar compounds like 4-hydroxyquinolin-2(1H)-ones are synthesized via refluxing carboxaldehyde derivatives with nucleophiles (e.g., guanidine hydrochloride) in ethanol under basic conditions (KOH), followed by neutralization with HCl . Optimization includes controlling reaction time (e.g., 4–15 hours), solvent choice (ethanol, DMF), and temperature (reflux conditions). Yield improvements (~64–77%) are achieved by adjusting stoichiometry and isolation methods (e.g., recrystallization from DMF) .
Q. What characterization techniques are essential for confirming the structure of quinolinone derivatives?
Answer: Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1630–1663 cm⁻¹, OH/NH stretches at ~3200–3447 cm⁻¹) .
- 1H NMR : Assigns protons (e.g., aromatic H at δ 6.99–8.18 ppm, CH₃ at δ 3.59 ppm) and confirms substitution patterns .
- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .
- X-ray crystallography : Resolves 3D structure and hydrogen bonding networks (e.g., SHELX software for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer: Contradictions arise from overlapping signals (e.g., aromatic protons) or dynamic processes (e.g., tautomerism). Strategies include:
- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns quaternary carbons .
- Variable-temperature NMR : Identifies conformational flexibility or hydrogen bonding effects .
- Cross-validation with computational methods : DFT calculations predict spectroscopic properties to match experimental data .
Q. What strategies are effective in studying the reactivity of this compound with electrophilic/nucleophilic reagents?
Answer: Reactivity studies require:
- Functional group protection : Temporarily block hydroxyl groups (e.g., acetylation) to direct reactivity .
- Kinetic vs. thermodynamic control : Vary temperature and solvent polarity to favor specific pathways (e.g., nitroacetyl substitution in acetic acid/NaOAc at reflux) .
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) or trapping agents to identify intermediates .
Q. How does crystallographic software like SHELX assist in determining the crystal structure of quinolinone derivatives?
Answer: SHELX refines structures via:
- Dual-space algorithms : Solves phase problems for small molecules using direct methods (SHELXD) .
- Hydrogen bonding analysis : Identifies key interactions (e.g., O–H···O/N) critical for stability and packing .
- Twinned data refinement : Handles challenging datasets (e.g., high-resolution macromolecular crystals) .
Q. How can researchers evaluate the biological activity of this compound derivatives?
Answer:
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .
- Target identification : Molecular docking studies predict interactions with enzymes (e.g., SIRT1 inhibitors) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
